3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate
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Description
Hydrazinyl compounds are often used in the synthesis of various pharmaceuticals due to their reactivity and versatility . They can be part of larger molecules with potential biological activities, such as anticonvulsant activity .
Synthesis Analysis
The synthesis of hydrazinyl compounds often involves the reaction of a hydrazine with a suitable electrophile . The exact method would depend on the other functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
Hydrazinyl compounds can undergo a variety of chemical reactions due to the reactivity of the hydrazine group . These reactions can be used to modify the compound or to synthesize new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)ethylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.C4H4O4/c1-15-9-2-3-11-10(6-9)8(7-13-11)4-5-14-12;5-3(6)1-2-4(7)8/h2-3,6-7,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGPELUIUSFTPQ-WLHGVMLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNN.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNN.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677518 |
Source
|
Record name | (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate | |
CAS RN |
1263287-82-6 |
Source
|
Record name | (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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